N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
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Overview
Description
N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzyloxy group, a cyclopenta[c]pyridazinyl moiety, and a piperidine carboxamide, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclopenta[c]pyridazinyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: This can be achieved through nucleophilic substitution reactions where a benzyl alcohol derivative reacts with the intermediate compound.
Formation of the Piperidine Ring: This step often involves the use of piperidine derivatives and suitable coupling agents to form the desired piperidine carboxamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide: shares structural similarities with other piperidine carboxamides and cyclopenta[c]pyridazinyl derivatives.
This compound: can be compared to compounds like N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxylate and N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxylamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-phenylmethoxypiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-20(23-26-14-15-5-2-1-3-6-15)16-9-11-24(12-10-16)19-13-17-7-4-8-18(17)21-22-19/h1-3,5-6,13,16H,4,7-12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWIEDHNLIISMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NOCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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